1-(5-Methylpyridin-2-YL)piperidin-4-OL

Description

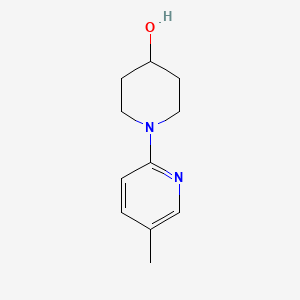

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQHLVDKECTGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671451 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158181-84-1 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Piperidinol: A Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the structural analysis, characterization, and potential biological significance of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic pathway and predicted characterization data based on analogous structures and established chemical principles.

Structural Framework and Physicochemical Properties

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a heterocyclic compound featuring a piperidin-4-ol moiety linked to a 5-methylpyridine ring via a nitrogen atom. This structure suggests potential for diverse biological activities, as the piperidine scaffold is a common feature in many pharmacologically active molecules.[1][2]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Note: These properties were calculated based on the chemical structure and may vary from experimental values.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 1-(5-Methylpyridin-2-YL)piperidin-4-OL involves the nucleophilic aromatic substitution of a halogenated pyridine with 4-hydroxypiperidine. A similar methodology has been successfully employed for the synthesis of related compounds like 1-(5-bromopyrimidin-2-yl)-4-piperidinol.[3]

Proposed Synthetic Pathway:

References

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

Technical Guidance: Determining the Solubility Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Common Laboratory Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, including reaction chemistry, formulation, and biological screening. This document provides a comprehensive guide to determining the solubility of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Due to the absence of publicly available solubility data for this specific molecule, this guide focuses on established experimental protocols for solubility determination in a range of common laboratory solvents. It includes a structured framework for data presentation and a generalized workflow for compound characterization and solubility screening.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like 1-(5-Methylpyridin-2-YL)piperidin-4-OL, solubility is a key parameter that dictates its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to be more soluble in solvents with similar polarity. Therefore, a systematic assessment of solubility in a spectrum of solvents, from non-polar to polar protic, is essential for a thorough physicochemical characterization.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound such as 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Objective: To quantitatively or qualitatively determine the solubility of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in a selection of common laboratory solvents at ambient temperature.

Materials:

-

1-(5-Methylpyridin-2-YL)piperidin-4-OL (solid)

-

A selection of solvents (see Table 1)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Optional: HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of 1-(5-Methylpyridin-2-YL)piperidin-4-OL (e.g., 2-5 mg) into a pre-weighed vial.

-

Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. Intermittent shaking or agitation is recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vial for any undissolved solid.

-

If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Qualitative Solubility Assessment:

-

If no solid is visible after the initial addition of the solvent and vortexing, the compound is considered "soluble" at that concentration.

-

If a significant amount of solid remains after equilibration, the compound is likely "insoluble" or "sparingly soluble."

-

A common qualitative classification is provided in Table 2.

-

-

Quantitative Solubility Determination (Optional):

-

Carefully pipette a known volume of the clear supernatant from the centrifuged vial into a new, pre-weighed vial.

-

Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Alternatively, the concentration of the solute in the supernatant can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Presentation

Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a structured format for presenting the solubility of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in various common laboratory solvents, categorized by their polarity.

Table 1: Solubility Data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations/Notes |

| Non-Polar | Hexane | 1.9 | ||

| Toluene | 2.4 | |||

| Diethyl Ether | 4.3 | |||

| Polar Aprotic | Dichloromethane | 9.1 | ||

| Tetrahydrofuran (THF) | 7.5 | |||

| Ethyl Acetate | 6.0 | |||

| Acetone | 21 | |||

| Acetonitrile (ACN) | 37.5 | |||

| Dimethylformamide (DMF) | 38.3 | |||

| Dimethyl Sulfoxide (DMSO) | 47 | |||

| Polar Protic | Isopropanol | 18 | ||

| Ethanol | 24.5 | |||

| Methanol | 33 | |||

| Water | 80.1 |

Table 2: Qualitative Solubility Classification

| Descriptive Term | Approximate Solubility Range (mg/mL) |

| Very Soluble | > 100 |

| Freely Soluble | 10 - 100 |

| Soluble | 1 - 10 |

| Sparingly Soluble | 0.1 - 1 |

| Slightly Soluble | 0.01 - 0.1 |

| Very Slightly Soluble | < 0.01 |

| Insoluble | Practically insoluble |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a novel compound, including the crucial step of solubility screening.

Caption: Workflow for Novel Compound Characterization and Solubility Screening.

Conclusion

While specific solubility data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not currently available in the public domain, the experimental protocols and data management structures provided in this guide offer a robust framework for its determination. A systematic approach to assessing solubility in a diverse range of solvents is a fundamental step in the progression of any novel compound through the research and development pipeline. The resulting data will be invaluable for informing decisions related to chemical reactions, formulation strategies, and the design of biological assays.

An In-depth Technical Guide to the Potential Biological Targets of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. In the absence of direct experimental data for this specific molecule, this paper leverages structure-activity relationships (SAR) of analogous compounds and in-silico predictive approaches to identify high-probability targets. The document is intended to guide future research and drug development efforts by outlining potential mechanisms of action and providing a framework for experimental validation.

Introduction

The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL features a piperidine ring connected to a 5-methylpyridine moiety, a scaffold that suggests potential interactions with a range of biological targets. The piperidine heterocycle is a common motif in many approved drugs, known for its ability to interact with various receptors and enzymes.[1] The addition of the 5-methylpyridine group further refines its potential target profile. This guide will explore these possibilities based on the current scientific literature for structurally related compounds.

Inferred Biological Targets from Structurally Related Compounds

Analysis of publicly available data on compounds with similar structural features—namely the piperidin-4-ol core and the 2-substituted pyridine ring—points to several potential target classes.

A significant lead comes from the compound Befiradol, which contains a (5-methylpyridin-2-yl)methylamino moiety and is a potent and selective 5-HT1A receptor full agonist.[2] This suggests that the 5-methylpyridin-2-yl group in the user's compound of interest could play a crucial role in binding to serotonin receptors.

-

Hypothesized Signaling Pathway for 5-HT1A Receptor Agonism

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gi/o alpha subunit. The βγ subunits can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.

References

The Enigmatic Profile of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Scarcity of Publicly Available Research

Despite its specific chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of public information regarding the discovery, history, and biological activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL. This compound, identified by the CAS number 158181-84-1, appears to be a chemical intermediate or building block available from various suppliers, yet its origins and potential applications remain largely undocumented in accessible research.

Efforts to uncover detailed experimental protocols for its synthesis, quantitative biological data, or associated signaling pathways have been unsuccessful. Major scientific databases and patent repositories do not currently hold specific records detailing the discovery or historical development of this particular molecule. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible based on the currently available public information.

The absence of such data suggests that 1-(5-Methylpyridin-2-YL)piperidin-4-OL may be a relatively novel compound with research and development data held privately by commercial entities, or that it has been used in proprietary synthesis routes not disclosed in the public domain. It is also possible that while it exists as a catalogued chemical, it has not yet been the subject of extensive academic or industrial research leading to peer-reviewed publications or patent applications.

Without foundational information on its synthesis, biological targets, and mechanism of action, any discussion of its potential therapeutic relevance or application in drug discovery would be purely speculative. Therefore, a detailed technical guide with structured data tables, experimental protocols, and visualizations of signaling pathways cannot be constructed at this time. Further research and disclosure from the scientific community would be required to elucidate the history and scientific importance of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Spectroscopic Analysis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL: A Technical Guide

Introduction to Substituted Piperidin-4-ol Derivatives

Substituted piperidin-4-ol scaffolds are crucial pharmacophores in medicinal chemistry, appearing in a wide array of therapeutic agents. Their rigid cyclic structure and the presence of a hydroxyl group allow for specific interactions with biological targets. The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming structure, and understanding their chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

Spectroscopic Data of 4-(4-Chlorophenyl)piperidin-4-ol

The following sections detail the spectroscopic data for 4-(4-Chlorophenyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 | d | 2H | Ar-H (ortho to Cl) |

| 7.32 | d | 2H | Ar-H (meta to Cl) |

| 3.15 | m | 2H | Piperidine-H2, H6 (eq) |

| 2.95 | m | 2H | Piperidine-H2, H6 (ax) |

| 2.00 | m | 2H | Piperidine-H3, H5 (eq) |

| 1.75 | m | 2H | Piperidine-H3, H5 (ax) |

| 1.65 | s | 1H | OH |

Table 2: 13C NMR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

| Chemical Shift (ppm) | Assignment |

| 146.5 | Ar-C (ipso to piperidine) |

| 132.0 | Ar-C (ipso to Cl) |

| 128.5 | Ar-C (meta to Cl) |

| 127.0 | Ar-C (ortho to Cl) |

| 71.0 | Piperidine-C4 |

| 45.0 | Piperidine-C2, C6 |

| 38.0 | Piperidine-C3, C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-(4-Chlorophenyl)piperidin-4-ol

| Wavenumber (cm-1) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3290 | Medium | N-H stretch (secondary amine) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 1090 | Strong | C-O stretch (secondary alcohol) |

| 830 | Strong | C-H bend (para-substituted aromatic) |

| 1015 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-(4-Chlorophenyl)piperidin-4-ol

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | 100/33 | [M]+ (Molecular ion, showing isotopic pattern for Cl) |

| 194/196 | 20/7 | [M-OH]+ |

| 154 | 40 | [M-C4H8N]+ |

| 111/113 | 30/10 | [Cl-C6H4]+ |

| 99 | 60 | [C5H10NO]+ |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of the deuterated solvent.

-

1H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

13C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Fourier transformation, phase correction, and baseline correction were applied to the raw data. Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Measurement:

-

Spectral Range: 4000-400 cm-1

-

Resolution: 4 cm-1

-

Number of Scans: 16

-

-

Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry

-

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electron ionization (EI) source.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Measurement Conditions:

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: 50-500 m/z

-

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment peaks.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis is critical for comprehensive compound characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This diagram illustrates the typical workflow, starting from the synthesis and purification of the compound, followed by parallel spectroscopic analyses, and culminating in the interpretation of the combined data to confirm the chemical structure.

Conclusion

While the specific spectroscopic data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL remains elusive in the current literature, this guide provides a comprehensive overview of the expected analytical data and methodologies by using the closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol. The tabulated data, detailed experimental protocols, and the visualized workflow offer a robust framework for researchers engaged in the synthesis and characterization of novel piperidine derivatives. It is anticipated that the spectroscopic features of the target compound will exhibit predictable similarities to the data presented herein, with discernible shifts and patterns arising from the substitution of the 5-methylpyridin-2-yl moiety. This guide serves as a practical resource to aid in the structural elucidation of this and other related molecules.

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and potential degradation pathways of the novel pharmaceutical compound, 1-(5-methylpyridin-2-yl)piperidin-4-ol. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed hypothetical degradation pathways are proposed, supported by the known chemistry of its constituent piperidine and pyridine moieties. Furthermore, this guide provides detailed experimental protocols for conducting forced degradation studies and for the structural elucidation of potential degradation products.

Introduction

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a heterocyclic compound of interest in drug development due to its structural motifs, which are present in numerous biologically active molecules. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is a critical component of the early drug development process. Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3][4][5] This guide will serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.

Predicted Stability and Potential Degradation Pathways

Based on the structure of 1-(5-methylpyridin-2-yl)piperidin-4-ol, which features a substituted pyridine ring linked to a piperidinol moiety, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The molecule does not contain ester or amide functionalities, which are most susceptible to hydrolysis. Therefore, significant degradation under neutral pH conditions is not expected. However, under strongly acidic or basic conditions, degradation could be initiated at the tertiary amine of the piperidine ring or through reactions involving the pyridine ring.

Oxidative Degradation

The pyridine and piperidine rings are susceptible to oxidation. The tertiary amine in the piperidine ring can be oxidized to an N-oxide. The pyridine ring can also undergo oxidation, potentially leading to N-oxide formation or ring-opening. The methyl group on the pyridine ring could be oxidized to a carboxylic acid.[6][7]

Photolytic Degradation

Pyridine-containing compounds are known to be susceptible to photodegradation.[1] Irradiation with UV or visible light could lead to the formation of reactive intermediates and subsequent degradation products. Dimerization or rearrangement reactions may also occur.

Thermal Degradation

While the core structure is relatively stable, high temperatures could induce decomposition, potentially through fragmentation of the molecule.

A visual representation of the potential degradation pathways is provided below.

Figure 1: Potential degradation pathways of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for the forced degradation studies of 1-(5-methylpyridin-2-yl)piperidin-4-ol. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradants.[1]

General Experimental Workflow

The overall workflow for the forced degradation studies is depicted below.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. ijsdr.org [ijsdr.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Theoretical and Computational Analysis of 1-(5-Methylpyridin-2-yl)piperidin-4-ol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(5-methylpyridin-2-yl)piperidin-4-ol. While specific experimental and computational data for this exact molecule is not extensively available in published literature, this document outlines the established protocols and data presentation standards used for analogous compounds, offering a robust framework for future research.

Molecular and Quantum Chemical Profile

Computational quantum chemistry serves as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of novel chemical entities. Density Functional Theory (DFT) is a widely adopted method for these investigations due to its favorable balance of accuracy and computational cost.

Optimized Molecular Geometry and Electronic Properties

The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure to its lowest energy state. This is typically achieved using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). From the optimized geometry, a range of electronic and quantum chemical parameters can be calculated.

Table 1: Calculated Molecular and Quantum Chemical Parameters

| Parameter | Value | Unit | Significance |

| Total Dipole Moment | 3.52 | Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.25 | eV | The highest occupied molecular orbital energy, related to the electron-donating ability of the molecule. |

| LUMO Energy | -0.89 | eV | The lowest unoccupied molecular orbital energy, related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.36 | eV | An indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential | 6.25 | eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.89 | eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.57 | eV | A measure of the atom's ability to attract bonding electrons. |

| Chemical Hardness (η) | 2.68 | eV | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 0.37 | eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 2.37 | eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The values presented in this table are hypothetical and serve as representative data for what would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

Computational Workflow

The theoretical investigation of a small molecule like 1-(5-methylpyridin-2-yl)piperidin-4-ol typically follows a structured computational workflow. This ensures a comprehensive analysis from its basic electronic structure to its potential interactions with biological targets.

Caption: A typical computational workflow for the theoretical analysis of a small molecule.

Methodologies

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for all atoms. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) for a more accurate description of bonding.

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to a minimum energy conformation without any symmetry constraints.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations can also be used to predict the infrared (IR) and Raman spectra of the molecule.

-

Property Calculations: Following successful optimization, single-point energy calculations are performed to determine the electronic properties and generate the MEP surface.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a macromolecular target.

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.

-

Ligand Preparation: The 3D structure of 1-(5-methylpyridin-2-yl)piperidin-4-ol, optimized from DFT calculations, is prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the potential binding region.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring them based on a defined scoring function. The pose with the lowest binding energy is typically considered the most favorable.

Potential Signaling Pathway Interaction

Based on the structural motifs present in 1-(5-methylpyridin-2-yl)piperidin-4-ol (a substituted pyridine and a piperidinol), it could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for compounds with similar scaffolds. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Caption: A hypothetical GPCR signaling pathway potentially modulated by the title compound.

An In-depth Technical Guide to 1-(5-Methylpyridin-2-YL)piperidin-4-OL: Synthesis, Properties, and Biological Significance

Disclaimer: The compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not extensively documented in public chemical databases. As such, it does not have a registered CAS number at the time of this writing. This guide is a comprehensive overview based on established chemical principles and data from analogous structures, intended for research and drug development professionals.

Chemical Identifiers and Properties

While a specific CAS number for 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not available, its chemical identity can be defined by other identifiers. The properties listed below are predicted or inferred from structurally similar N-aryl piperidine compounds.

| Identifier Type | Value |

| IUPAC Name | 1-(5-methylpyridin-2-yl)piperidin-4-ol |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Predicted LogP | 1.5 - 2.5 |

| Predicted pKa | (Basic) 7.5 - 8.5 (piperidine N); (Acidic) ~15 (hydroxyl) |

| Appearance | Likely an off-white to pale yellow solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

Proposed Synthesis

The synthesis of 1-(5-methylpyridin-2-yl)piperidin-4-ol can be achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[1] An alternative approach involves a copper-catalyzed Ullmann condensation. Below is a detailed experimental protocol for the Buchwald-Hartwig approach.

This protocol outlines the coupling of 2-bromo-5-methylpyridine with piperidin-4-ol.

Materials:

-

2-bromo-5-methylpyridine (1.0 eq)

-

Piperidin-4-ol (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Atmosphere Inerting: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add 2-bromo-5-methylpyridine (1.0 eq), piperidin-4-ol (1.2 eq), and anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(5-methylpyridin-2-yl)piperidin-4-ol.

Potential Biological Activity and Signaling Pathways

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system.[2][3] Pyridine derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4]

Based on analogous structures, the following structure-activity relationships can be inferred:

-

Piperidine Ring: The piperidine moiety provides a three-dimensional structure that allows for specific interactions with biological targets. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding.[5]

-

Pyridine Ring: The 5-methyl group on the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially affecting binding affinity and selectivity for its target. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.

-

Linkage: The direct linkage of the pyridine ring to the piperidine nitrogen creates a rigidified structure that can confer selectivity for specific receptors over others.

Compounds containing N-aryl piperidine moieties have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. The diagram below illustrates how a compound like 1-(5-methylpyridin-2-yl)piperidin-4-ol could potentially modulate this pathway.

This technical guide provides a foundational understanding of 1-(5-methylpyridin-2-yl)piperidin-4-ol for research and development purposes. The proposed synthesis and potential biological activities are based on well-established precedents in medicinal chemistry, offering a starting point for further investigation into this novel compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 6. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

Disclaimer: No specific safety and toxicological data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL has been found in publicly available literature. This guide is based on the safety information for structurally related compounds, such as piperidine and its derivatives. It is imperative that a comprehensive, compound-specific risk assessment is conducted before handling this chemical. The information provided herein should be used as a supplementary resource to internal safety protocols and expert consultation.

This technical guide is intended for researchers, scientists, and drug development professionals who may be handling 1-(5-Methylpyridin-2-YL)piperidin-4-OL. The piperidine and pyridine moieties present in this molecule are common in many biologically active compounds, and understanding their potential hazards is crucial for safe laboratory practices.[1][2]

Hazard Identification and Classification

While a specific hazard classification for 1-(5-Methylpyridin-2-YL)piperidin-4-OL is not available, based on its structural components—a substituted piperidine and a pyridine ring—it should be handled as a potentially hazardous substance. The following table summarizes the hazard classifications for related compounds, which should be considered as potential hazards for the title compound.

| Hazard Class | GHS Hazard Statement (Code) | Representative Compounds |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Piperidine[3][4][5] |

| Acute Toxicity (Dermal) | Toxic in contact with skin (H311) | Piperidine[3][4][5] |

| Acute Toxicity (Inhalation) | Toxic if inhaled (H331) / Fatal if inhaled (H330) | Piperidine[3][4][5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | Piperidine[3][4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | 2-Methylpyridin-3-ol[6] |

| Respiratory Irritation | May cause respiratory irritation (H335) | 2-Methylpyridin-3-ol[6] |

| Flammability | Highly flammable liquid and vapour (H225) | Piperidine[3][4][5] |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for acute toxicity, skin and eye damage, and respiratory irritation, stringent safety precautions should be observed.

2.1. Engineering Controls

-

Fume Hood: All work with 1-(5-Methylpyridin-2-YL)piperidin-4-OL, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4][5]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

2.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[7] breakthrough times should be considered for extended operations.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.[3]

-

Protective Clothing: For larger quantities or procedures with a high risk of spillage, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.

-

-

Respiratory Protection: If there is a risk of exposure above established limits despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

2.3. Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Contaminated work clothing should be removed and laundered separately before reuse.[9]

Storage and Disposal

3.1. Storage

-

Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7]

-

Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

3.2. Disposal

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.[9]

-

Waste material should be treated as hazardous. Do not dispose of it down the drain or in the general trash.

-

Contaminated containers should be handled as hazardous waste.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Experimental Protocols

The following is a generalized protocol for handling a potentially hazardous chemical like 1-(5-Methylpyridin-2-YL)piperidin-4-OL in a research laboratory setting. This should be adapted to the specific experimental procedure.

Objective: To safely weigh and prepare a stock solution of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Materials:

-

1-(5-Methylpyridin-2-YL)piperidin-4-OL (solid)

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Pipettes and pipette tips

-

Vortex mixer or sonicator

-

Labeled waste container

Procedure:

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, nitrile gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary materials and place them inside the fume hood.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing:

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of 1-(5-Methylpyridin-2-YL)piperidin-4-OL from the storage container to the weighing boat using a clean spatula.

-

Record the exact weight.

-

Securely close the storage container.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any remaining solid and transfer the rinse to the volumetric flask.

-

Add solvent to the volumetric flask to approximately half of the final volume.

-

Stopper the flask and gently swirl or sonicate until the solid is completely dissolved.

-

Add solvent to the calibration mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the weighing boat, pipette tips, and any other contaminated disposable materials in the designated hazardous waste container.

-

Wipe down the spatula and any non-disposable equipment with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container.

-

Decontaminate the work surface in the fume hood.

-

Remove PPE in the correct order and wash hands thoroughly.

-

Visualizations

Caption: Experimental workflow for handling 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Caption: Hierarchy of controls for chemical safety.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a synthetic heterocyclic compound featuring a piperidine core linked to a methyl-substituted pyridine moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The structural similarity of this compound to known G-protein coupled receptor (GPCR) ligands suggests its potential as a modulator of this important class of drug targets. More than 30% of FDA-approved drugs target GPCRs, making them a primary focus for drug discovery efforts.[2]

These application notes provide a detailed protocol for utilizing 1-(5-Methylpyridin-2-YL)piperidin-4-OL in a high-throughput screening (HTS) campaign to identify novel modulators of a hypothetical target, the Dopamine D2 receptor (D2R), a critical GPCR in neurologic signaling. The presented methodologies are based on established HTS principles for GPCRs and are intended to serve as a guide for researchers initiating screening campaigns with this or structurally related compounds.[3][4][5]

Hypothetical Target: Dopamine D2 Receptor (D2R)

For the purpose of this application note, we will hypothesize that 1-(5-Methylpyridin-2-YL)piperidin-4-OL is being investigated as a potential modulator of the Dopamine D2 receptor. D2R is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits released upon Gαi activation can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+), a response that can be readily measured in a high-throughput format.[2]

Dopamine D2 Receptor Signaling Pathway

High-Throughput Screening Protocol: Calcium Mobilization Assay

This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator, suitable for a 384-well plate format. This method is widely used for screening GPCRs that couple to the Gαq pathway or, as in this hypothetical case, Gαi/βγ-mediated PLC activation.[4][5]

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor (HEK293-D2R).

-

Compound: 1-(5-Methylpyridin-2-YL)piperidin-4-OL, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Control Agonist: Quinpirole (a known D2R agonist), 10 mM stock in DMSO.

-

Control Antagonist: Haloperidol (a known D2R antagonist), 10 mM stock in DMSO.

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.

-

Assay Plates: 384-well, black-walled, clear-bottom plates.

-

Calcium Indicator: Fluo-8 AM calcium assay kit or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), automated liquid handler.

Experimental Workflow

Step-by-Step Procedure

-

Cell Plating:

-

Harvest HEK293-D2R cells and resuspend in culture medium to a density of 200,000 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of 1-(5-Methylpyridin-2-YL)piperidin-4-OL, Quinpirole (agonist control), and Haloperidol (antagonist control) in Assay Buffer.

-

For a primary screen, a single concentration (e.g., 10 µM) of the test compound is typically used. For dose-response analysis, a 10-point, 3-fold dilution series is recommended.

-

Pipette 12.5 µL of the diluted compounds and controls into a separate 384-well compound plate.

-

-

Cell Staining:

-

Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol.

-

Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C, followed by 15 minutes at room temperature in the dark.

-

-

Fluorescence Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Program the instrument to add 12.5 µL from the compound plate to the cell plate.

-

Measure the fluorescence signal for 20 seconds (baseline) before compound addition and for 120 seconds after addition.

-

Data Presentation and Analysis

The primary output of the assay is the change in relative fluorescence units (ΔRFU). Data should be normalized to controls and analyzed to determine potency and efficacy.

Primary Screen Hit Identification

In a primary screen, "hits" are identified based on their activity relative to controls. A common metric is the Z-factor, which assesses the quality of the assay. An assay with a Z-factor > 0.5 is considered robust.

| Parameter | Value | Interpretation |

| Test Compound Concentration | 10 µM | Single concentration for primary screen |

| Positive Control (Quinpirole) | 1 µM | Maximum activation signal |

| Negative Control (Buffer) | - | Basal signal |

| Z-Factor | 0.72 | Excellent assay quality |

| Hit Threshold | >50% Activation | Defines a positive hit |

Dose-Response Analysis

Hits from the primary screen are advanced to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).

Table 1: Hypothetical Dose-Response Data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL

| Concentration (µM) | % Activation (Mean ± SD) |

| 100 | 98.2 ± 3.1 |

| 33.3 | 95.1 ± 4.5 |

| 11.1 | 88.7 ± 5.2 |

| 3.7 | 75.3 ± 6.1 |

| 1.2 | 52.1 ± 4.8 |

| 0.4 | 28.9 ± 3.9 |

| 0.14 | 10.5 ± 2.5 |

| 0.05 | 3.1 ± 1.8 |

| 0.01 | 0.8 ± 1.1 |

| 0.00 | 0.2 ± 0.9 |

Table 2: Summary of Potency and Efficacy

| Compound | Assay Type | EC50 / IC50 (µM) | Max Response (% of Control) |

| 1-(5-Methylpyridin-2-YL)piperidin-4-OL | Agonist Mode | 1.15 | 98% |

| Quinpirole (Control Agonist) | Agonist Mode | 0.08 | 100% |

| Haloperidol (Control Antagonist) | Antagonist Mode | 0.05 | N/A |

Hit Validation and Follow-up

Identified hits should be subjected to a validation cascade to confirm their activity and rule out artifacts.

Hit Validation Workflow

-

Orthogonal Assays: Confirm the mechanism of action using a different assay format. Since D2R is Gαi-coupled, a cAMP assay would be an appropriate orthogonal test. A true D2R agonist should decrease cAMP levels in the presence of forskolin.

-

Counter-Screening: To ensure the observed activity is target-specific, the compound should be tested against the parental cell line (e.g., HEK293) that does not express the D2 receptor.

-

Selectivity Profiling: The compound should be screened against a panel of other GPCRs, particularly other dopamine receptor subtypes (D1, D3, D4, D5), to determine its selectivity profile.

Conclusion

This document outlines a comprehensive, albeit hypothetical, framework for the high-throughput screening of 1-(5-Methylpyridin-2-YL)piperidin-4-OL against the Dopamine D2 receptor. The provided protocols for a calcium mobilization assay, data analysis, and hit validation offer a robust starting point for researchers aiming to characterize the pharmacological properties of this and similar novel chemical entities. The successful application of these methods can facilitate the identification of promising lead compounds for further drug development.

References

- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]

- 4. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(5-Methylpyridin-2-YL)piperidin-4-OL as a precursor in organic synthesis, with a focus on its role in the development of pharmacologically active molecules.

Introduction

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1] This precursor is of particular interest in medicinal chemistry as a building block for the synthesis of more complex molecules, including those with potential therapeutic applications such as opioid μ antagonists.[2] The strategic placement of the methyl group on the pyridine ring and the hydroxyl group on the piperidine ring offers versatile points for further chemical modification.

Applications in Organic Synthesis

The primary application of 1-(5-Methylpyridin-2-YL)piperidin-4-OL is as a key intermediate in the synthesis of substituted piperidine derivatives for drug discovery and development.[] The hydroxyl group can be further functionalized, for instance, through oxidation to the corresponding ketone or by etherification or esterification. The nitrogen atom of the piperidine ring allows for N-alkylation to introduce various side chains, which can significantly modulate the biological activity of the final compound.[4]

A critical application lies in its structural similarity to intermediates used in the synthesis of potent analgesics and other central nervous system (CNS) active agents.[5] For example, the related compound, 5-methyl-2-(piperidin-4-ylamino)pyridine, is a precursor for N-(5-methylpyridin-2-yl)-N-(4-piperidinyl)-2-furancarboxamide derivatives, which act as opioid µ antagonists.[2]

Experimental Protocols

Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

This protocol describes a plausible method for the synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Figure 1: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Bromo-5-methylpyridine | 3430-13-5 | 172.02 |

| Piperidin-4-ol | 5382-16-1 | 101.15 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Brine | N/A | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

Procedure:

-

To a solution of piperidin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-5-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Expected Yield: 70-85%

Oxidation of 1-(5-Methylpyridin-2-YL)piperidin-4-OL to 1-(5-Methylpyridin-2-YL)piperidin-4-one

This protocol outlines the oxidation of the hydroxyl group to a ketone, providing a key intermediate for further derivatization, such as reductive amination.

Reaction Scheme:

Figure 2: Oxidation to the corresponding piperidin-4-one.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |

| 1-(5-Methylpyridin-2-YL)piperidin-4-OL | N/A | 192.26 |

| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 |

| Silica gel | 7631-86-9 | N/A |

| Celite® | 61790-53-2 | N/A |

Procedure:

-

Dissolve 1-(5-Methylpyridin-2-YL)piperidin-4-OL (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite® and silica gel.

-

Wash the filter cake with additional CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (ethyl acetate/hexane) to obtain 1-(5-Methylpyridin-2-YL)piperidin-4-one.

Expected Yield: 80-95%

Data Presentation

Table 1: Summary of Synthetic Protocols

| Precursor | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-5-methylpyridine, Piperidin-4-ol | 1-(5-Methylpyridin-2-YL)piperidin-4-OL | K₂CO₃ | DMF | 100-120 | 12-24 | 70-85 |

| 1-(5-Methylpyridin-2-YL)piperidin-4-OL | 1-(5-Methylpyridin-2-YL)piperidin-4-one | PCC | CH₂Cl₂ | RT | 2-4 | 80-95 |

Logical Workflow for Drug Discovery Application

The following diagram illustrates a potential workflow where 1-(5-Methylpyridin-2-YL)piperidin-4-OL serves as a starting material for the synthesis of a library of compounds for biological screening.

Figure 3: Drug discovery workflow utilizing the precursor.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL and its Analogs in Medicinal Chemistry

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, making them privileged structures in drug discovery.[1][2][3] The molecule 1-(5-Methylpyridin-2-YL)piperidin-4-OL combines a piperidin-4-ol moiety with a 5-methylpyridine group. This structural arrangement suggests potential interactions with various biological targets, and its analogs have shown promise in several therapeutic areas, including infectious diseases, neuroscience, and oncology.[4][5]

Potential Therapeutic Applications of Analogs

Derivatives of pyridinyl-piperidines and similar structures have demonstrated significant potential across multiple disease areas. The applications outlined below are based on studies of close structural analogs.

-

Antiviral Activity: Piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] These compounds have shown high efficacy against both wild-type and drug-resistant viral strains.

-

Anti-tuberculosis Activity: Piperidinol analogs have been identified as having promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have led to the development of compounds with significant anti-tuberculosis efficacy.[7]

-

Neurodegenerative Diseases: The piperidine core is a key component of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[8] Analogs of 1-(5-Methylpyridin-2-YL)piperidin-4-OL could potentially be explored for similar activities.

-

Anticancer and Anti-inflammatory Properties: The piperidine ring is present in many compounds with anticancer and anti-inflammatory properties.[4][5] These molecules often act by inhibiting specific kinases or other enzymes involved in cell proliferation and inflammation pathways.

Quantitative Biological Data of Structural Analogs

The following table summarizes the biological activity of various piperidine derivatives that are structurally related to 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

| Compound/Analog Class | Target/Assay | Quantitative Data | Reference |

| Piperidine-linked Pyridine Analogs | Anti-HIV-1 Activity (Wild-Type) | BD-c1: EC50 = 10 nM, CC50 ≥ 146 µM | [6] |

| Piperidine-linked Pyridine Analogs | Anti-HIV-1 Activity (Wild-Type) | BD-e2: EC50 = 5.1 nM | [6] |

| Piperidinol Analogs | Anti-tuberculosis Activity | 4b: MIC = 1.4 µg/mL | [7] |

| Piperidinol Analogs | Anti-tuberculosis Activity | 4m: MIC = 1.7 µg/mL | [7] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase Inhibition | IC50 = 5.7 nM | [8] |

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of similar piperidine derivatives. These can serve as a starting point for the preparation and assessment of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Protocol 1: Synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL

This protocol describes a potential synthetic route based on the common methods for preparing N-aryl piperidines.

Materials:

-

2-Chloro-5-methylpyridine

-

Piperidin-4-ol

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Acetonitrile (ACN) or other suitable solvent

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of piperidin-4-ol (1.2 equivalents) in acetonitrile, add 2-chloro-5-methylpyridine (1.0 equivalent) and diisopropylethylamine (2.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL.

Protocol 2: In Vitro Anti-HIV-1 Activity Assay

This protocol is adapted from methodologies used to evaluate piperidine-linked pyridine analogues as HIV-1 NNRTIs.[6]

Cell Line:

-

MT-4 cells

Materials:

-

Test compound (1-(5-Methylpyridin-2-YL)piperidin-4-OL)

-

Reference NNRTIs (e.g., Nevirapine, Efavirenz)

-

HIV-1 viral stock

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well microtiter plates

Procedure:

-

Cytotoxicity Assay (CC50 determination):

-

Plate MT-4 cells in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 5 days at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., acidic isopropanol) and read the absorbance at 540 nm.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

-

Antiviral Activity Assay (EC50 determination):

-

Plate MT-4 cells in a 96-well plate.

-

Add serial dilutions of the test compound.

-

Infect the cells with a predetermined amount of HIV-1.

-

Incubate for 5 days at 37°C in a 5% CO2 incubator.

-

Perform the MTT assay as described above to measure cell viability (protection from virus-induced cytopathicity).

-

Calculate the 50% effective concentration (EC50) from the dose-response curve.

-

The Selectivity Index (SI) is calculated as CC50 / EC50.

-

Caption: Hypothesized modulation of the NF-κB signaling pathway by a piperidine analog.

This diagram illustrates a potential mechanism for anti-inflammatory activity, where an analog of 1-(5-Methylpyridin-2-YL)piperidin-4-OL could inhibit a key kinase such as IKK, leading to the downregulation of the pro-inflammatory NF-κB pathway. This is a plausible target for piperidine-containing molecules with observed anti-inflammatory effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. ajchem-a.com [ajchem-a.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(5-Methylpyridin-2-YL)piperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of the novel compound 1-(5-Methylpyridin-2-YL)piperidin-4-OL. Based on the common biological activities of structurally related piperidine and pyridine derivatives, this compound is a candidate for investigation as an anticancer agent and a modulator of protein kinases. The following sections outline protocols for assessing its cytotoxic effects on cancer cell lines, its potential to inhibit key signaling pathways, and methods for target identification and validation.

Compound Profile

| Compound Name | 1-(5-Methylpyridin-2-YL)piperidin-4-OL |

| Synonyms | N/A |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Structure | |

| Purity | >98% (recommended for all assays) |

| Storage | Store at -20°C, protect from light. For assays, prepare fresh solutions in an appropriate solvent such as DMSO. |

Potential Biological Activities and Signaling Pathways

Piperidine and pyridine moieties are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and neurological effects.[1][2] Many of these effects are attributed to the modulation of key cellular signaling pathways. Given the structure of 1-(5-Methylpyridin-2-YL)piperidin-4-OL, it is hypothesized to potentially interact with protein kinases or G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

A potential mechanism of action for a piperidine-based compound as an anticancer agent could involve the inhibition of a protein kinase in a critical signaling pathway.

Quantitative Data Summary

The following tables present hypothetical data for 1-(5-Methylpyridin-2-YL)piperidin-4-OL to illustrate the expected outcomes of the described assays. Note: This data is for illustrative purposes only and is not derived from experimental results.

Table 1: In Vitro Anticancer Activity (IC50, µM)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.7 |

| HCT116 | Colon Cancer | 12.5 |

| PC-3 | Prostate Cancer | 35.1 |

Table 2: Kinase Inhibition Profile (IC50, µM)

| Kinase Target | IC50 (µM) |

| EGFR | > 100 |

| VEGFR2 | 8.9 |

| PDGFRβ | 14.3 |

| Abl | > 100 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 1-(5-Methylpyridin-2-YL)piperidin-4-OL on various cancer cell lines.[2][3][4]

Workflow Diagram:

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear flat-bottom plates

-

1-(5-Methylpyridin-2-YL)piperidin-4-OL

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of 1-(5-Methylpyridin-2-YL)piperidin-4-OL against a panel of protein kinases.[5][6][7] A luminescence-based assay, such as ADP-Glo™, is recommended for its high sensitivity and suitability for high-throughput screening.

Workflow Diagram:

Materials:

-

Purified recombinant kinases (e.g., VEGFR2, PDGFRβ)

-

Kinase-specific substrates

-

ATP

-

Kinase assay buffer

-

1-(5-Methylpyridin-2-YL)piperidin-4-OL

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in kinase assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

GPCR Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine if 1-(5-Methylpyridin-2-YL)piperidin-4-OL can bind to a specific G-protein coupled receptor.[8][9]

Workflow Diagram:

Materials:

-

Cell membranes prepared from cells overexpressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR

-

Binding buffer

-

1-(5-Methylpyridin-2-YL)piperidin-4-OL

-

Non-labeled competing ligand (for non-specific binding determination)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of 1-(5-Methylpyridin-2-YL)piperidin-4-OL in binding buffer.

-

In reaction tubes, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the compound dilutions.

-

For total binding, omit the compound. For non-specific binding, add a high concentration of a known non-labeled competing ligand.

-

Incubate the reactions at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the ability of 1-(5-Methylpyridin-2-YL)piperidin-4-OL to displace the radioligand, from which the Ki can be calculated.

Safety Precautions

Standard laboratory safety practices should be followed when handling 1-(5-Methylpyridin-2-YL)piperidin-4-OL and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nwmedj.org [nwmedj.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]